

# A Technical Guide to Commercial Sourcing and Research Applications of Thyminese-d2

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## Compound of Interest

Compound Name: Thyminese-d2

Cat. No.: B12411420

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Thyminese-d2** (also known as Deoxyribose-d2) for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its applications, particularly in metabolic studies. This document outlines key suppliers, their product specifications, and provides adaptable experimental protocols for its use in mass spectrometry and NMR spectroscopy.

## Commercial Suppliers of Thyminese-d2

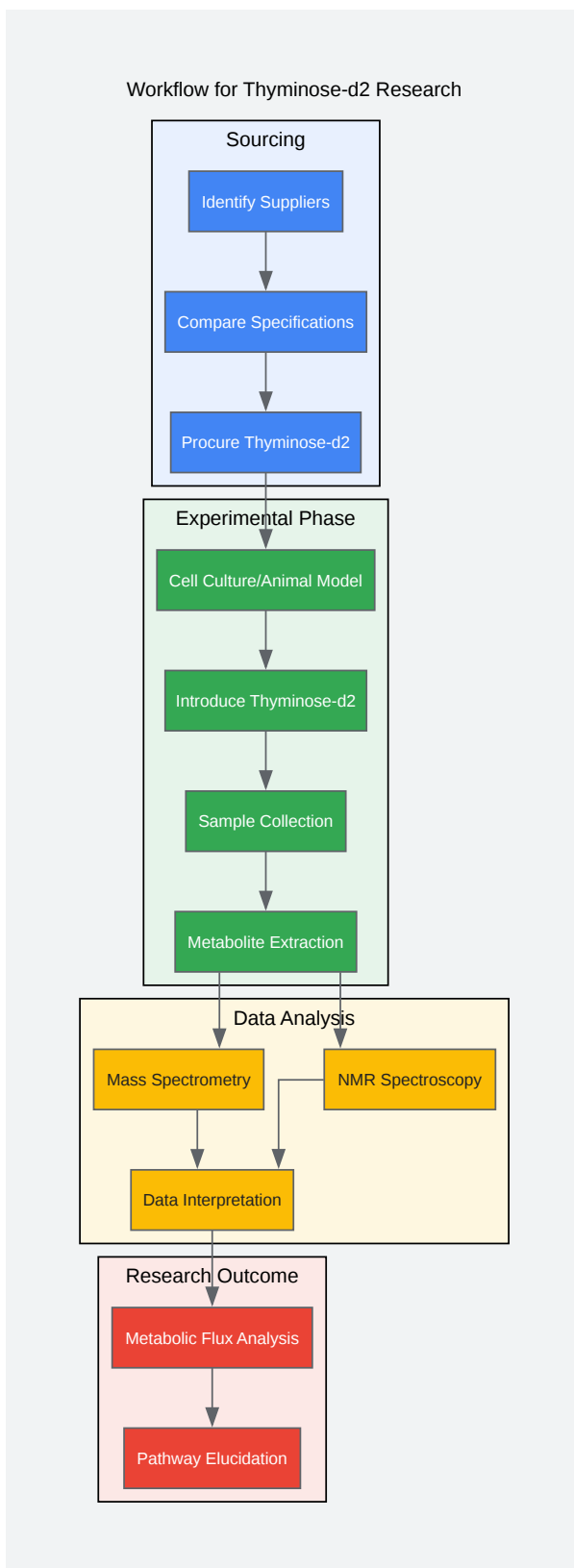
**Thyminese-d2**, a deuterated form of the fundamental monosaccharide deoxyribose, is a valuable tool in metabolic research, allowing for the tracing of metabolic pathways without the use of radioactive isotopes. Several chemical suppliers offer **Thyminese-d2** for research applications. The following table summarizes the product specifications from prominent commercial vendors.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Isotopic Purity	Chemical Purity
MedChem Express (MCE)	Thymine-d2 (Deoxyribose-d2)	478511-68-1	C <sub>5</sub> H <sub>8</sub> D <sub>2</sub> O <sub>4</sub>	136.14	Not specified	Not specified
Pharmaffiliates	2-Deoxy-D-ribose-5,5'-d2	478511-68-1	C <sub>5</sub> H <sub>8</sub> D <sub>2</sub> O <sub>4</sub>	136.14	Not specified	Not specified
Alfa Chemistry	2-Deoxy-D-ribose (5,5-D2)	478511-68-1	C <sub>5</sub> D <sub>2</sub> H <sub>8</sub> O <sub>4</sub>	Not specified	Not specified	Not specified
Eurisotop	2-DEOXY-D-RIBOSE (5,5-D2, 98%)	478511-68-1	C <sub>5</sub> D <sub>2</sub> H <sub>8</sub> O <sub>4</sub>	Not specified	98%	98%

## Research Applications and Signaling Pathways

**Thymine-d2** is primarily utilized as a tracer in metabolic flux analysis to investigate the biosynthesis of deoxyribonucleotides and to study DNA replication and repair. By introducing a stable isotope label, researchers can track the incorporation of deoxyribose into various metabolic pathways and macromolecules.

The logical workflow for utilizing **Thymine-d2** in research, from sourcing to data analysis, is depicted in the following diagram.



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Workflow for utilizing **Thymineose-d2** in metabolic research.

## Experimental Protocols

While specific protocols for **Thyminose-d2** are often adapted based on the experimental system, the following sections provide detailed methodologies for metabolic tracing experiments using deuterated sugars, which can be tailored for **Thyminose-d2**.

### Metabolic Tracing with Deuterated Sugars followed by Mass Spectrometry

This protocol is adapted from studies utilizing deuterated glucose for metabolic flux analysis and can be modified for **Thyminose-d2**.

#### 1. Cell Culture and Labeling:

- Culture cells of interest to the desired confluency in standard growth medium.
- Replace the standard medium with a medium containing a known concentration of **Thyminose-d2**. The concentration should be optimized based on the specific cell line and experimental goals.
- Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled sugar into metabolic pathways.

#### 2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), pre-chilled to -20°C.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
- Collect the supernatant containing the extracted metabolites.

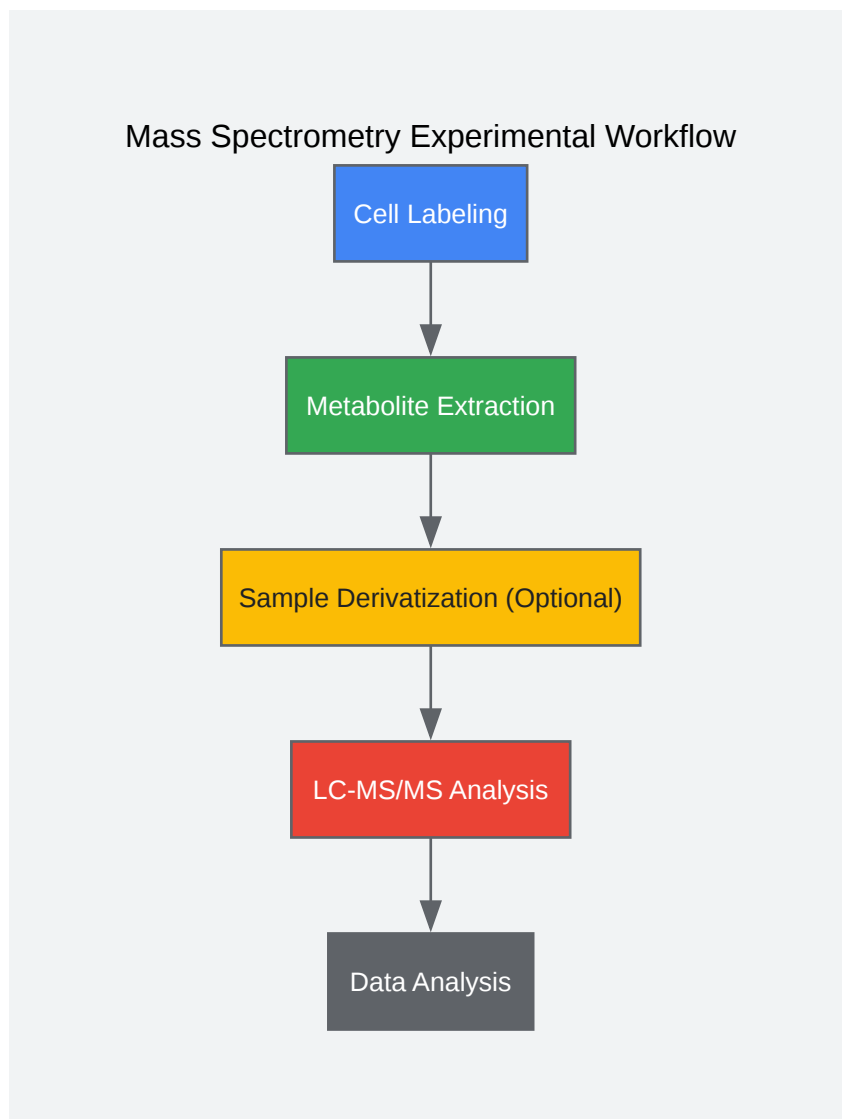
#### 3. Sample Preparation for Mass Spectrometry:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a solvent compatible with the chosen chromatography method (e.g., 50% acetonitrile in water for reversed-phase liquid chromatography).
- Transfer the reconstituted sample to an autosampler vial for analysis.

#### 4. LC-MS/MS Analysis:

- Perform chromatographic separation of the metabolites using an appropriate column (e.g., C18 for non-polar metabolites or HILIC for polar metabolites).
- Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between the masses of labeled and unlabeled metabolites.
- Set the mass spectrometer to acquire data in a full scan mode or a targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for specific metabolites.

The following diagram illustrates the experimental workflow for mass spectrometry-based analysis.



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Workflow for mass spectrometry analysis of deuterated metabolites.

## NMR Spectroscopy of Deuterated Carbohydrates

NMR spectroscopy is a powerful technique for determining the position of isotopic labels within a molecule.

### 1. Sample Preparation:

- Following metabolite extraction (as described in the mass spectrometry protocol), dry the sample completely.

- Reconstitute the sample in a deuterated solvent (e.g., D<sub>2</sub>O) to a final volume suitable for the NMR tube (typically 500-600 µL).
- Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
- Transfer the sample to a high-quality NMR tube.

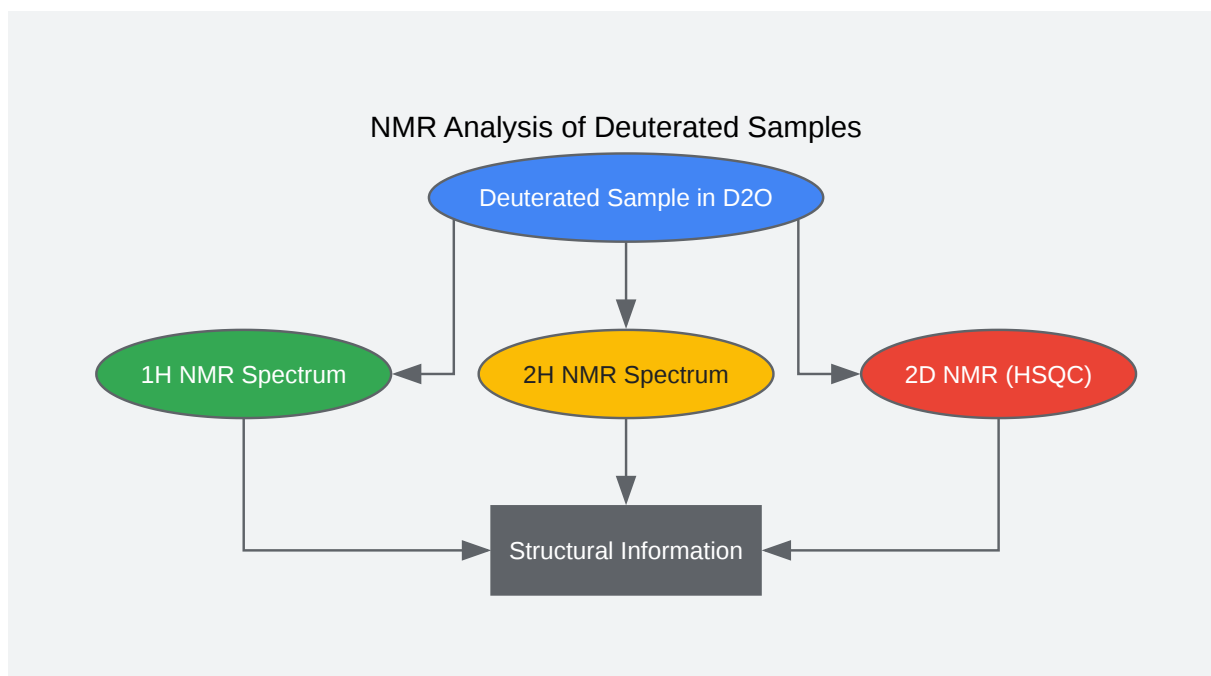
## 2. NMR Data Acquisition:

- Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.
- For deuterated compounds, <sup>1</sup>H NMR spectra will show the absence of signals at the positions of deuterium substitution.
- <sup>2</sup>H (deuterium) NMR can be used to directly observe the deuterated positions.
- 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the deuterium nuclei with their attached carbons, confirming the labeling pattern.

## 3. Data Processing and Analysis:

- Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
- Integrate the signals of interest to determine the relative abundance of labeled and unlabeled species.
- Analyze the chemical shifts and coupling constants to confirm the molecular structure and the position of the deuterium label.

The following diagram illustrates the relationship between the sample and the resulting NMR spectra.



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Relationship between deuterated sample and NMR spectral outputs.

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